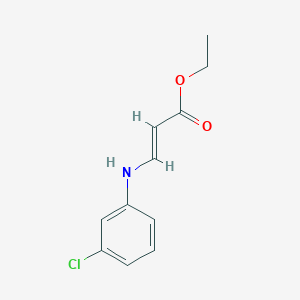

Ethyl 3-((3-chlorophenyl)amino)acrylate

Description

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

ethyl (E)-3-(3-chloroanilino)prop-2-enoate |

InChI |

InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-8,13H,2H2,1H3/b7-6+ |

InChI Key |

KSEUQFANTMBCBB-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CCOC(=O)C=CNC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate typically involves the reaction of 3-chloroaniline with ethyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like benzene at low temperatures (0°C). The reaction proceeds via nucleophilic substitution, where the amino group of 3-chloroaniline attacks the acrylate moiety, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-chlorophenyl)amino)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-((3-chlorophenyl)amino)acrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-((3-chlorophenyl)amino)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

The structural and functional diversity of ethyl acrylate derivatives arises from variations in substituents on the phenyl ring, stereochemistry, and additional functional groups. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

Chlorine Position and Additional Functional Groups

- Ethyl (E)-3-(3-Chlorophenyl)acrylate (): Simplest analog with a single 3-chloro substituent. Synthesized via extraction and drying as a colorless oil. Lacks amino groups, limiting its utility in further amination or coupling reactions .

- Ethyl (E)-3-(4-(Benzylamino)-3-chlorophenyl)acrylate (3z) (): Features a 3-chloro and 4-benzylamino group. Synthesized via Pd-catalyzed C–H olefination in 1,2-dichloroethane (DCE) at 80°C, yielding 46% after purification. The benzylamino group enhances solubility in organic solvents and enables downstream modifications (e.g., hydrogenolysis) .

Halogen Variations

- Ethyl 3-(4-Bromo-3-fluorophenyl)prop-2-enoate (): Bromine and fluorine substituents alter electronic properties compared to chlorine. Bromine’s larger size may increase steric hindrance, while fluorine’s electronegativity enhances stability against oxidation .

- Ethyl 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate (): Incorporates a pyridine ring with trifluoromethyl and chloro groups. The pyridine moiety introduces basicity and coordination sites for metal catalysts, relevant in medicinal chemistry .

Physicochemical Properties

- Solubility and Stability: Amino-substituted derivatives (e.g., 3z) exhibit improved solubility in polar aprotic solvents (DCE, DMF) due to the benzylamino group . Halogenated analogs (e.g., 3-bromo, 3-fluoro) show increased thermal stability, as seen in their solid-state recrystallization ().

Stereochemical Impact :

Q & A

Q. What are the most reliable synthetic routes for Ethyl 3-((3-chlorophenyl)amino)acrylate, and how do reaction conditions influence yield?

The compound can be synthesized via Pd-catalyzed C–H olefination or Wittig-type olefination . For example:

- Pd/S,O-ligand catalysis enables para-selective C–H activation of aniline derivatives, yielding the target compound in ~46% yield after purification by silica gel chromatography (Et₂O:petroleum ether eluent) .

- Wittig-type olefination using Ph₃As as a catalyst achieves higher yields (~95%) under mild conditions (CDCl₃, 300 MHz NMR monitoring) .

Key factors : Temperature, solvent polarity, and catalyst loading critically affect regioselectivity and yield. Optimize using design-of-experiments (DoE) approaches.

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

- ¹H NMR : Characteristic doublets for the α,β-unsaturated ester (e.g., δ 7.69 ppm, J = 15.9 Hz for the E-isomer) confirm conjugation .

- X-ray crystallography : Resolves stereochemical ambiguity. For related acrylates, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with R factors <0.06 .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z calculated for C₁₁H₁₀ClNO₂).

Q. What safety precautions are recommended for handling this compound in the laboratory?

While specific data for this compound are limited, analogous chlorinated aromatic compounds (e.g., 3-chlorophenol) require:

- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with diatomite or sand, dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data across different synthetic methods?

Discrepancies (e.g., 46% vs. 95% yields) arise from:

- Catalyst efficiency : Pd-based systems may suffer from deactivation, while Wittig reactions proceed with fewer intermediates.

- Purification losses : Silica gel chromatography () often reduces yields versus direct crystallization ().

Mitigation : Compare reaction kinetics (e.g., via in-situ IR monitoring) and optimize workup protocols.

Q. What mechanistic insights explain the regioselectivity in Pd-catalyzed C–H olefination of 3-chloroaniline derivatives?

The para selectivity in is attributed to:

- Electronic effects : The electron-withdrawing Cl substituent directs palladation to the less electron-deficient para position.

- Ligand design : S,O-bidentate ligands stabilize the Pd center, favoring a six-membered transition state .

Validation : Isotopic labeling (e.g., D₂O quenching) or DFT calculations to map energy barriers.

Q. How can computational methods enhance the design of acrylate derivatives with improved bioactivity?

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.